molecular formula C9H11N3S B1169686 Palifermin CAS No. 162394-19-6

Palifermin

货号 B1169686
CAS 编号: 162394-19-6
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palifermin is a truncated human recombinant keratinocyte growth factor (KGF) produced in Escherichia coli . It stimulates the growth of cells that line the surface of the mouth and intestinal tract . It is used to reduce the frequency and duration of severe mouth sores in people with certain blood cancers .


Synthesis Analysis

Palifermin is a recombinant human keratinocyte growth factor (KGF) that is 140 residues long and is produced using E. coli . Mutations have been designed to increase the stability of FGF7 (from which Palifermin is derived) by analyzing its 3D structure and sequence of other FGFs .


Molecular Structure Analysis

Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .


Chemical Reactions Analysis

Palifermin binds to the human keratinocyte growth factor (KGF) receptor on buccal cell surfaces . It acts as both a cell growth and survival factor by stimulating epithelial cell proliferation, differentiation, and migration around the tongue and mouth .


Physical And Chemical Properties Analysis

Palifermin is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .

作用机制

Palifermin has been shown to protect oral and intestinal epithelia from the effects of radiation and chemotherapy . As a recombinant keratinocyte growth factor (KGF), palifermin may promote cell proliferation, reducing the severity of oral mucositis in patients in the relevant treatment groups . Agonism of fibroblast growth factor 2 may be predominantly responsible for this effect .

安全和危害

Common side effects often seen in conjunction with the use of Palifermin include swelling, pain (including joint pain), increase in blood pancreas enzymes, increased blood pressure, and proteinuria . Some of the more serious side effects can include difficulty breathing, changes in cutaneous or mucous membrane appearance/feel (redness/rash, swelling, itching, change in color or thickness of tongue, changes in taste), and fever . Co-administration of Palifermin with Heparin should be avoided .

未来方向

Palifermin reduces the incidence and duration of severe oral mucositis by protecting those cells and stimulating the growth of new epithelial cells to build up the mucosal barrier . It is also being studied in the prevention and treatment of oral mucositis and dysphagia (difficulty swallowing) in other types of cancer .

属性

CAS 编号

162394-19-6

产品名称

Palifermin

分子式

C9H11N3S

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。